Dispiro[3.1.4~6~.1~4~]undecane-2-carbonyl chloride
Description
Dispiro[3.1.4⁶.1⁴]undecane-2-carbonyl chloride is a structurally complex bicyclic compound characterized by two spiro junctions that confer unique three-dimensional rigidity. The carbonyl chloride group at position 2 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for forming amides or esters. The compound’s spiro architecture may influence steric and electronic properties, impacting binding affinities or catalytic behavior in biological systems .
Properties
CAS No. |
91561-69-2 |
|---|---|
Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
dispiro[3.1.46.14]undecane-2-carbonyl chloride |
InChI |
InChI=1S/C12H17ClO/c13-10(14)9-5-12(6-9)7-11(8-12)3-1-2-4-11/h9H,1-8H2 |
InChI Key |
RNZILAAAAMRTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3(C2)CC(C3)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their biological activities, and applications based on evidence:
Key Observations:
Impact of Spiro Junctions: Monospiro compounds (e.g., Compound II) exhibit higher 17β-HSD3 inhibition (66% at 0.1 μM) compared to dispiro analogs (Compound 16: 32% at 0.1 μM). This suggests that increased steric bulk from dual spiro systems may hinder enzyme binding . Conversely, dispiro structures (e.g., 3,9-bis(3-aminopropyl)-tetroxaspiro) are advantageous in polymer chemistry, where rigidity improves thermal stability and cross-linking efficiency .
Functional Group Influence: The carbonyl chloride group in the target compound contrasts with carbamates (Compound II) or amines (3,9-bis(aminopropyl)-tetroxaspiro). Chloride’s electrophilicity enables facile nucleophilic substitutions, whereas carbamates and amines favor hydrogen bonding or covalent interactions in biological systems .
Applications: Pharmaceuticals: Monospiro carbamates are prioritized for enzyme inhibition due to optimal steric profiles. Materials Science: Dispiro compounds with ether/amine groups excel as curing agents or copolymer components .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
